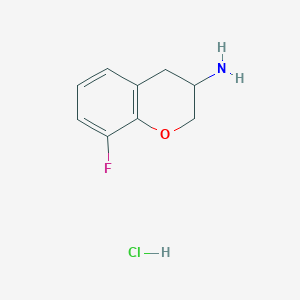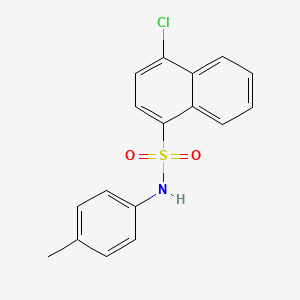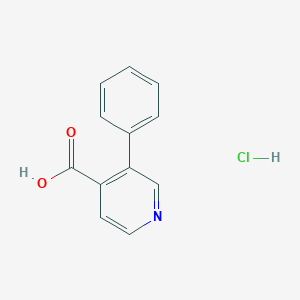![molecular formula C47H51F2N7O5 B2466481 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- CAS No. 1256393-27-7](/img/structure/B2466481.png)
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- is a useful research compound. Its molecular formula is C47H51F2N7O5 and its molecular weight is 831.966. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives have demonstrated significant potential in the field of antibacterial agents. Research by Remuzon et al. (1992) focused on synthesizing chiral naphthyridine analogues of this compound, yielding potent in vitro and in vivo antibacterial activity against various Gram-positive and Gram-negative bacteria. The study highlights the decreased pseudoallergic reactions and improved blood pressure profiles in dogs, indicating potential for preclinical trials (Remuzon et al., 1992).
Synthesis of Novel Nucleosides
Hřebabecký et al. (2006) explored the synthesis of conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This research underscores the versatility of 2-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives in creating novel nucleosides, which are crucial in the development of antiviral and anticancer drugs (Hřebabecký et al., 2006).
Development of Spirocyclic Compounds
Research by Gurry et al. (2015) details the synthesis of a spirocyclic oxetane-fused benzimidazole, demonstrating the potential of 2-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives in the development of complex spirocyclic compounds. Such compounds have diverse applications in pharmaceuticals and organic chemistry (Gurry et al., 2015).
Pharmaceutical Applications
Odagiri et al. (2013) synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity, particularly effective against respiratory pathogens. This research highlights the therapeutic potential of these compounds in treating respiratory infections, including multidrug-resistant strains (Odagiri et al., 2013).
Mechanism of Action
Target of Action
The primary target of Ledipasvir Intermediate is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral agents like Ledipasvir Intermediate .
Mode of Action
Ledipasvir Intermediate interacts with its target, the HCV NS5A protein, by inhibiting its function. Although the exact mechanism of action is unknown, it is postulated that Ledipasvir Intermediate prevents hyperphosphorylation of NS5A, which is required for viral protein production . This interaction disrupts the viral life cycle, preventing the virus from replicating and spreading .
Biochemical Pathways
Ledipasvir Intermediate affects the HCV RNA replication pathway. By inhibiting the NS5A protein, it disrupts the assembly of HCV virions, effectively halting the replication of the virus . This disruption of the viral life cycle leads to a decrease in viral load and, ultimately, the eradication of the virus from the body .
Pharmacokinetics
Ledipasvir Intermediate exhibits favorable pharmacokinetic properties. It reaches maximum plasma concentrations 4–4.5 hours post-dose and is eliminated with a terminal half-life of 47 hours . It is mainly excreted in feces . These properties contribute to its effectiveness as a once-daily oral medication .
Result of Action
The molecular and cellular effects of Ledipasvir Intermediate’s action result in significant health benefits. Treatment with Ledipasvir Intermediate is associated with a sustained virologic response (SVR), which is considered a cure for HCV infection . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The efficacy and stability of Ledipasvir Intermediate can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion. Ledipasvir intermediate exhibits a high barrier to the development of resistance, making it a potent option for the treatment of hepatitis c . It is also worth noting that Ledipasvir Intermediate can be administered without regard to food, which enhances its convenience and adherence .
properties
IUPAC Name |
tert-butyl (1R,3S,4S)-3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51F2N7O5/c1-24(2)38(54-43(58)60-6)42(57)55-23-46(15-16-46)21-37(55)40-50-22-36(53-40)27-9-13-31-30-12-8-25(18-32(30)47(48,49)33(31)19-27)26-10-14-34-35(20-26)52-41(51-34)39-28-7-11-29(17-28)56(39)44(59)61-45(3,4)5/h8-10,12-14,18-20,22,24,28-29,37-39H,7,11,15-17,21,23H2,1-6H3,(H,50,53)(H,51,52)(H,54,58)/t28-,29+,37-,38-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOURKCVBTGRQ-RLNHTXKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)OC(C)(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51F2N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)


![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)
![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)

amine](/img/structure/B2466409.png)
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)



![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)
